- Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C, Tetrahedron Letters, 2015, 56(21), 2688-2690

Cas no 930-62-1 (2,4-Dimethylimidazole)

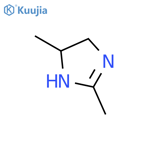

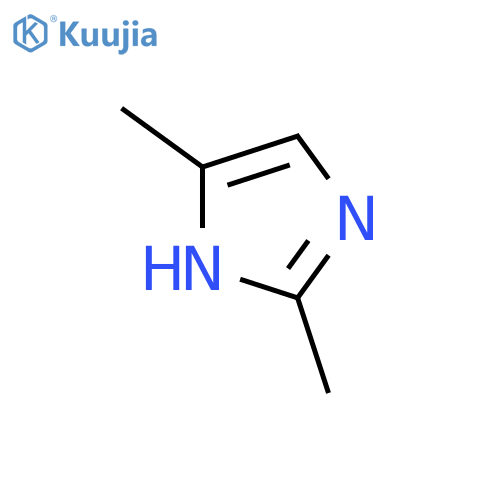

2,4-Dimethylimidazole structure

商品名:2,4-Dimethylimidazole

2,4-Dimethylimidazole 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethylimidazole

- 1H-Imidazole,2,4-dimethyl

- 2,4-dimethyl

- 2,4-Dimethyl-1(3)H-imidazol

- 2,4-dimethyl-1(3)H-imidazole

- 2,4-dimethyl-1H-imidazole

- 2,4-Dimethylimidazol

- 2,4-dimethyl-imidazole

- 2,5-Dimethyl-1H-imidazole

- 2-methyl-4-methylimidazole

- 1H-Imidazole,2,4-dimethyl- (9CI)

- Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)

- Imidazole,2,4-dimethyl- (8CI)

- 2,5-Dimethylimidazole

- NSC 13192

- 1H-Imidazole, 2,4-dimethyl- (9CI)

- 2,5-Dimethyl-1H-imidazole (ACI)

- Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)

- Imidazole, 2,4-dimethyl- (8CI)

- W-100258

- AKOS015905574

- CS-W013729

- DTXSID40239236

- NSC13192

- FT-0610177

- MFCD00022365

- EINECS 213-221-4

- 1H-Imidazole,4-dimethyl-

- EN300-25771

- 2,4-dimethyl imidazole

- NSC-13192

- Imidazole,4-dimethyl-

- AC-907/25014081

- 1H-Imidazole, 2,4-dimethyl-

- AKOS000121130

- 930-62-1

- PS-9343

- 2,4 dimethyl imidazole

- 2,5-dimethyl imidazole

- NS00020241

- A844433

- Z217301646

- Imidazole, 2,4-dimethyl-

- InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7

- T0MIX7SJ2E

- UNII-T0MIX7SJ2E

- AM20120338

- 2,4-Dimethyl-1H-imidazole #

- 2,4-dimethyl-3H-imidazole

- ALBB-028805

- DB-013975

- DTXCID60161727

- STL373495

- BBL027875

-

- MDL: MFCD00022365

- インチ: 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)

- InChIKey: LLPKQRMDOFYSGZ-UHFFFAOYSA-N

- ほほえんだ: N1=C(C)NC(C)=C1

- BRN: 1639

計算された属性

- せいみつぶんしりょう: 96.06870

- どういたいしつりょう: 96.069

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 63.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 28.7A^2

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 0.9678 (rough estimate)

- ゆうかいてん: 85-87 ºC

- ふってん: 266 ºC (733 mmHg)

- フラッシュポイント: 266°C/733mm

- 屈折率: 1.5000 (estimate)

- すいようせい: Soluble in water.

- PSA: 28.68000

- LogP: 1.02650

- 酸性度係数(pKa): 8.36(at 25℃)

- ようかいせい: 未確定

2,4-Dimethylimidazole セキュリティ情報

- 危害声明: H302-H314

- 危険物輸送番号:3263

- 危険カテゴリコード: R22;R34

- セキュリティの説明: S45-S36/37/39-S26

- RTECS番号:NI4839712

-

危険物標識:

- 危険レベル:8

- 包装グループ:Ⅲ

- 包装等級:I; II; III

- リスク用語:R22; R34

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

2,4-Dimethylimidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,4-Dimethylimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25771-0.05g |

2,4-dimethyl-1H-imidazole |

930-62-1 | 95% | 0.05g |

$19.0 | 2024-06-18 | |

| Enamine | EN300-25771-0.5g |

2,4-dimethyl-1H-imidazole |

930-62-1 | 95% | 0.5g |

$21.0 | 2024-06-18 | |

| Chemenu | CM187505-1000g |

2,4-Dimethylimidazole |

930-62-1 | 95%+ | 1000g |

$451 | 2022-08-30 | |

| Chemenu | CM187505-100g |

2,4-Dimethylimidazole |

930-62-1 | 95%+ | 100g |

$64 | 2022-08-30 | |

| abcr | AB402868-5 g |

2,4-Dimethylimidazole, 95%; . |

930-62-1 | 95% | 5g |

€62.40 | 2023-04-25 | |

| TRC | D478533-10g |

2,4-Dimethylimidazole |

930-62-1 | 10g |

$ 115.00 | 2022-06-05 | ||

| Oakwood | 078094-5g |

2,4-Dimethylimidazole |

930-62-1 | 95% | 5g |

$10.00 | 2024-07-19 | |

| Key Organics Ltd | PS-9343-500G |

2,4-Dimethyl-1H-imidazole, tech |

930-62-1 | >95% | 500g |

£250.00 | 2025-02-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139451-500g |

2,4-Dimethylimidazole |

930-62-1 | ≥95% | 500g |

¥1599.90 | 2023-09-03 | |

| Chemenu | CM187505-500g |

2,4-Dimethylimidazole |

930-62-1 | 95+% | 500g |

$264 | 2021-08-05 |

2,4-Dimethylimidazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Water Solvents: Water

リファレンス

- A new synthesis of imidazoles, Journal of the Chemical Society, 1982, (13), 714-15

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

リファレンス

- An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazoles, Journal of Organic Chemistry, 1983, 48(21), 3745-50

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Catalysts: Chloroform

リファレンス

- Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base, Journal of the Chemical Society, 1980, (7), 1431-5

合成方法 9

はんのうじょうけん

リファレンス

- Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes, Federal Republic of Germany, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Nitrosonium tetrafluoroborate , Vitride

リファレンス

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Solvents: Ethanol

リファレンス

- Synthesis of some alkyl- and arylimidazoles, Journal of Heterocyclic Chemistry, 1983, 20(5), 1277-81

合成方法 14

はんのうじょうけん

リファレンス

- Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefins, Tetrahedron Letters, 1971, (24), 2205-8

合成方法 15

はんのうじょうけん

リファレンス

- Synthesis of imidazoles from alkenes, Journal of the Chemical Society, 1984, (8), 1933-41

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium sulfide Solvents: Benzene , Acetonitrile , 2-Amino-1-butanol ; 3 d, 85 °C

リファレンス

- Preparation method of neutron shielding material based on metal boron-imidazole framework, China, , ,

合成方法 17

はんのうじょうけん

リファレンス

- Method for the preparation of imidazoles by dehydrogenation of imidazolines, United States, , ,

合成方法 18

合成方法 19

はんのうじょうけん

リファレンス

- Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia, Japan, , ,

合成方法 20

2,4-Dimethylimidazole Raw materials

- Acetoxyacetone

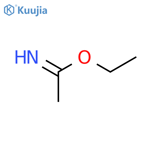

- Ethanimidic acid, ethylester

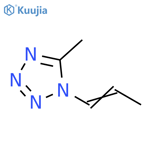

- 1H-Imidazole, 2,4-dimethyl-1-(phenylmethyl)-

- 5-Methyl-1-(1-propen-1-yl)-1H-tetrazole

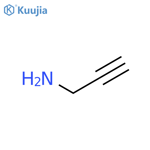

- Propargylamine

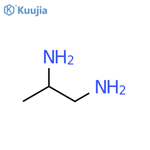

- 1,2-Diaminopropane

- Pyruvaldehyde

- 1H-Imidazole,4,5-dihydro-2,5-dimethyl-

- Pyrazine, 3-azido-2,5-dimethyl-

2,4-Dimethylimidazole Preparation Products

2,4-Dimethylimidazole サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:930-62-1)2,4-Dimethylimidazole

注文番号:A844433

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:03

価格 ($):267.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:930-62-1)2,4-Dimethylimidazole

注文番号:LE348

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:38

価格 ($):discuss personally

2,4-Dimethylimidazole 関連文献

-

Rajeh Alotaibi,Amy Booth,Edmund Little,Adam Brookfield,Amritroop Achari,Selena J. Lockyer,Grigore A. Timco,George F. S. Whitehead,I?igo J. Vitórica-Yrezábal,Nicholas F. Chilton,Rahul R. Nair,David Collison,Richard E. P. Winpenny Dalton Trans. 2023 52 7473

-

Yasuhiro Ishida,Hiroyuki Miyauchi,Kazuhiko Saigo Chem. Commun. 2002 2240

-

Rajeh Alotaibi,Amy Booth,Edmund Little,Adam Brookfield,Amritroop Achari,Selena J. Lockyer,Grigore A. Timco,George F. S. Whitehead,I?igo J. Vitórica-Yrezábal,Nicholas F. Chilton,Rahul R. Nair,David Collison,Richard E. P. Winpenny Dalton Trans. 2023 52 7473

-

Lei Wang,Yanjing Hu,Wenyan Xu,Yanyan Pang,Faqian Liu,Yu Yang RSC Adv. 2014 4 56816

-

David J. Hadden,Kym L. Wells,Gareth M. Roberts,L. Therese Bergendahl,Martin J. Paterson,Vasilios G. Stavros Phys. Chem. Chem. Phys. 2011 13 10342

930-62-1 (2,4-Dimethylimidazole) 関連製品

- 822-90-2(2,4,5-trimethyl-1H-imidazole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:930-62-1)2,4-二甲基咪唑

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-62-1)2,4-Dimethylimidazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ